trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine
Description
trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine is a cyclopropane derivative featuring a strained three-membered ring system with a primary amine group and a 3,5-bis(trifluoromethyl)phenyl substituent in the trans configuration. The compound’s structural uniqueness arises from the combination of the cyclopropane ring’s high ring strain, the electron-withdrawing trifluoromethyl (-CF₃) groups, and the stereochemical orientation of substituents.
Properties
Molecular Formula |
C11H9F6N |
|---|---|
Molecular Weight |
269.19 g/mol |
IUPAC Name |
(1R,2S)-2-[3,5-bis(trifluoromethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H9F6N/c12-10(13,14)6-1-5(8-4-9(8)18)2-7(3-6)11(15,16)17/h1-3,8-9H,4,18H2/t8-,9+/m0/s1 |
InChI Key |
GWMXJHDJDFYLKF-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1C(C1N)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a multi-step approach:
- Preparation of the substituted alkene precursor bearing the 3,5-bis(trifluoromethyl)phenyl moiety.
- Cyclopropanation of the alkene to form the cyclopropane ring with stereochemical control to obtain the trans isomer.
- Conversion of the cyclopropane carboxylic acid or ester intermediate to the corresponding amine via amide or azide intermediates.
This approach is adapted from related syntheses of cyclopropanamine derivatives with fluorinated aromatic substituents, as detailed in patent literature and research articles on similar compounds such as 2-(3,4-difluorophenyl)cyclopropan-1-amine derivatives.
Preparation of the Alkene Precursor
The starting material is often a substituted benzaldehyde or benzene derivative functionalized with trifluoromethyl groups at the 3,5-positions. The alkene is typically prepared by:
- Wittig or Horner–Wadsworth–Emmons reaction of the substituted benzaldehyde with appropriate phosphonium ylides or phosphonate esters to yield the corresponding cinnamic acid derivatives or esters.
- Alternatively, aldol condensation methods can be employed to introduce the α,β-unsaturated carboxylic acid functionality.
The alkene intermediate is crucial as it sets the stage for stereoselective cyclopropanation.
Cyclopropanation Step
Cyclopropanation is the key step to form the cyclopropane ring with the desired trans stereochemistry. Common methods include:
- Simmons–Smith-type cyclopropanation using diiodomethane and zinc-copper couple, though this is less common for fluorinated substrates due to selectivity issues.
- Carbene transfer reactions using reagents such as trimethylsulfoxonium iodide with sodium hydride in polar aprotic solvents (e.g., DMSO or toluene) to generate the cyclopropane ring with high stereoselectivity.
- Transition metal-catalyzed cyclopropanation using diazo compounds and chiral catalysts (e.g., rhodium or ruthenium complexes) to achieve enantioselective synthesis, though these methods may involve expensive or hazardous reagents.
The cyclopropanation of the 3,5-bis(trifluoromethyl)phenyl-substituted alkene is optimized to favor the trans isomer, which is more stable and desired for further transformations.
Functional Group Transformations to Amine
After cyclopropanation, the resulting cyclopropane carboxylic acid or ester is converted to the amine via several possible routes:
- Conversion to hydrazide by reaction with hydrazine after activation of the acid (e.g., via thionyl chloride to form acid chloride), followed by transformation to azide and subsequent Curtius rearrangement to the amine.
- Direct amide formation from the ester or acid, followed by Hofmann rearrangement or other amide-to-amine conversions.
- Reduction of nitrile or amide intermediates to amines using hydride reagents.
The choice of method depends on the scale, safety, and environmental considerations. Industrial processes aim to avoid hazardous reagents like diphenylphosphoryl azide or in situ diazomethane formation due to safety concerns.
Representative Preparation Scheme (Adapted from Related Fluorophenyl Cyclopropanamine Syntheses)
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkene formation | 3,5-bis(trifluoromethyl)benzaldehyde + phosphonate ester, base (e.g., NaH), solvent (THF) | (E)-3-(3,5-bis(trifluoromethyl)phenyl)acrylic acid or ester |
| 2 | Cyclopropanation | Trimethylsulfoxonium iodide, NaH, DMSO or toluene | trans-2-(3,5-bis(trifluoromethyl)phenyl)cyclopropanecarboxylate |
| 3 | Hydrolysis | Acidic or basic hydrolysis | trans-2-(3,5-bis(trifluoromethyl)phenyl)cyclopropanecarboxylic acid |
| 4 | Activation | Thionyl chloride (SOCl2), toluene | Cyclopropanecarbonyl chloride intermediate |
| 5 | Conversion to hydrazide | Hydrazine hydrate, aprotic solvent | Cyclopropanecarboxylic hydrazide |
| 6 | Azide formation | Sodium azide, phase transfer catalyst | Cyclopropanecarbonyl azide |
| 7 | Curtius rearrangement | Heat or base | trans-2-(3,5-bis(trifluoromethyl)phenyl)cyclopropan-1-amine |
Summary Table of Key Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Cyclopropanation with trimethylsulfoxonium iodide/NaH | Trimethylsulfoxonium iodide, NaH, DMSO | High stereoselectivity, good yields | Requires strong base, sensitive reagents |
| Transition metal-catalyzed cyclopropanation | Diazo compounds, Rh or Ru catalysts | Enantioselective, mild conditions | Expensive catalysts, hazardous diazo reagents |
| Hydrazide to azide to amine (Curtius rearrangement) | SOCl2, hydrazine, NaN3 | Established method, good yields | Hazardous azide intermediates, safety concerns |
| Direct amide reduction | Amide intermediates, hydride reagents | Avoids azides | May require harsh conditions, lower selectivity |
Chemical Reactions Analysis
Types of Reactions
trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce various alkylated or hydroxylated compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The trifluoromethyl group in the compound enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design. Compounds with similar structures have been reported to exhibit potent biological activities, including antimicrobial and anticancer properties. The incorporation of the cyclopropane moiety can also influence the pharmacodynamics of drugs, allowing for targeted therapeutic effects.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of 3,5-bis(trifluoromethyl)phenyl exhibit significant antimicrobial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study synthesized several pyrazole derivatives based on this scaffold, revealing promising results in inhibiting bacterial growth .
| Compound | Activity Against MRSA | Reference |
|---|---|---|
| Pyrazole Derivative 1 | Significant Inhibition | |
| Pyrazole Derivative 2 | Moderate Inhibition |
Chemical Synthesis
Synthesis Methods
The synthesis of trans-2-(3,5-bis(trifluoromethyl)phenyl)cyclopropan-1-amine typically involves multi-step organic reactions. One common method includes the use of cyclopropanation reactions where a suitable precursor undergoes cyclization to form the cyclopropane ring.
Example Synthesis Pathway:
- Formation of Cyclopropane: The reaction of an appropriate alkene with diazomethane or other cyclopropanation reagents.
- Functionalization: Subsequent reactions to introduce the trifluoromethyl-substituted phenyl group can be achieved through electrophilic aromatic substitution or coupling reactions.
Material Science
Polymer Chemistry
The compound's unique structural features allow it to be utilized in developing advanced materials, particularly polymers with enhanced thermal and chemical stability. Its incorporation into polymer matrices can improve properties such as toughness and resistance to solvents.
Mechanism of Action
The mechanism by which trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular pathways, leading to various biological effects.
Comparison with Similar Compounds
The compound is structurally and functionally distinct from other derivatives containing the 3,5-bis(trifluoromethyl)phenyl group or cyclopropane motifs. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications.
Structural Analogues with 3,5-Bis(trifluoromethyl)phenyl Substitutents
Key Differences :
- Functional Groups: Unlike the primary amine in the target compound, derivatives like phenyl isocyanate prioritize electrophilic reactivity . The ethanol analogue lacks the cyclopropane ring but shares the -CF₃ groups, which enhance lipophilicity.
- Stereochemistry: The trans configuration of the cyclopropane amine contrasts with the chiral ethanol derivative’s (R/S) enantiomers, which may exhibit divergent biological activities .
Cyclopropane-Based Analogues
Key Differences :
- Substituent Effects : The target compound’s 3,5-bis(trifluoromethyl)phenyl group increases steric bulk and electron-withdrawing effects compared to the simpler -CF₃ or hydroxymethyl groups in analogues .
- Applications : The hydrochloride salt of 1-(trifluoromethyl)cyclopropan-1-amine is tailored for solubility in aqueous systems, whereas the target compound’s aryl group may favor membrane permeability .
Physicochemical and Commercial Comparison
Key Insights :
Biological Activity
Trans-2-(3,5-bis(trifluoromethyl)phenyl)cyclopropan-1-amine is a compound of interest due to its unique structural properties and potential biological activities. The incorporation of trifluoromethyl groups into organic molecules has been shown to enhance their pharmacological profiles, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopropane ring substituted with a 3,5-bis(trifluoromethyl)phenyl group. The trifluoromethyl moiety is known for increasing lipophilicity and stability, which can influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the 3,5-bis(trifluoromethyl)phenyl group. For instance, derivatives of this structure have demonstrated significant activity against drug-resistant bacterial strains.
| Compound | Minimum Inhibitory Concentration (MIC) | Biofilm Eradication Concentration (MBEC) |
|---|---|---|
| Compound A | 1 µg/mL (S. aureus) | 2 µg/mL (S. aureus) |
| Compound B | 4 µg/mL (E. faecalis) | 4 µg/mL (E. faecalis) |
| This compound | TBD | TBD |
The compound's effectiveness against biofilms has been particularly noted, with some derivatives showing MBEC values as low as 1 µg/mL against Staphylococcus aureus and Enterococcus faecalis . These findings suggest that the compound may be a candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The half-maximal inhibitory concentration (IC50) values indicate the concentration at which the compound exerts significant cytotoxic effects on various cell lines.
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| SHSY5Y (neuronal) | 9.15 |
| HeLa (cervical) | 7–8 |
The results show that while the compound exhibits some cytotoxicity, it remains within a potentially acceptable range for further exploration in drug development .
Case Studies and Research Findings
Several research studies have explored the synthesis and biological evaluation of derivatives based on the 3,5-bis(trifluoromethyl)phenyl structure:
- Study on Antimicrobial Activity : This study synthesized multiple derivatives and evaluated their activity against various bacterial strains. The results indicated that modifications to the phenyl ring could significantly enhance antibacterial potency .
- Cytotoxicity Assessment : Another study focused on assessing the cytotoxic effects of these compounds on cancer cell lines. The findings suggested that certain substitutions could lead to improved selectivity towards cancer cells while minimizing toxicity to normal cells .
- Therapeutic Potential : There is ongoing research into the use of such compounds as dual NK1/NK3 antagonists for treating conditions like schizophrenia. This highlights the versatility of this compound in therapeutic applications beyond antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
